2-Bromo-1-dodecene
Overview
Description
2-Bromo-1-dodecene is an organic compound with the molecular formula C12H23Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to a carbon atom in a dodecene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-dodecene can be synthesized through the bromination of 1-dodecene. The reaction typically involves the addition of bromine (Br2) to 1-dodecene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the 1-dodecene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-dodecene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents such as hydrogen (H2) or halogens (X2), resulting in the formation of saturated or dihalogenated compounds.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form dodecadienes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to add hydrogen across the double bond.
Elimination: Strong bases like sodium ethoxide (NaOEt) are used to promote elimination reactions.
Major Products Formed
Alcohols and Ethers: Formed through nucleophilic substitution reactions.
Saturated Hydrocarbons: Formed through hydrogenation reactions.
Dodecadienes: Formed through elimination reactions.
Scientific Research Applications
2-Bromo-1-dodecene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and surfactants.
Biological Studies: Utilized in the study of biological membranes and lipid interactions.
Pharmaceutical Research: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-Bromo-1-dodecene involves its reactivity as a bromoalkene. The bromine atom and the double bond confer unique chemical properties, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1-Bromododecane: A bromoalkane with the formula C12H25Br. It differs from 2-Bromo-1-dodecene in that it lacks a double bond.
1-Dodecene: An alkene with the formula C12H24. It lacks the bromine atom present in this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds. The presence of the double bond makes it more reactive in addition reactions, while the bromine atom facilitates substitution reactions.
Properties
IUPAC Name |
2-bromododec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENESRXYVZZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373656 | |
Record name | 2-bromododec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74571-85-0 | |
Record name | 2-bromododec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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